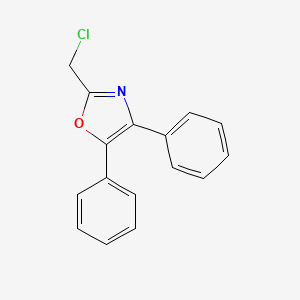

2-Chloromethyl-4,5-diphenyl-oxazole

Description

2-Chloromethyl-4,5-diphenyl-oxazole is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl (-CH₂Cl) group at position 2 and phenyl groups at positions 4 and 5. This structure combines aromaticity with a reactive chloromethyl moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound’s synthetic utility arises from the electrophilic nature of the chloromethyl group, which facilitates nucleophilic substitutions to generate derivatives with tailored functionalities .

Properties

Molecular Formula |

C16H12ClNO |

|---|---|

Molecular Weight |

269.72 g/mol |

IUPAC Name |

2-(chloromethyl)-4,5-diphenyl-1,3-oxazole |

InChI |

InChI=1S/C16H12ClNO/c17-11-14-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

PBUULIMICIROPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCl)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Organic Chemistry

Reactivity and Synthetic Utility

2-Chloromethyl-4,5-diphenyl-oxazole serves as an effective scaffold for further synthetic elaboration. Its halomethyl group allows for various substitution reactions that can lead to the formation of diverse derivatives. For instance, it can undergo nucleophilic substitution with amines, thiols, and alkoxides to produce a range of functionalized oxazoles. This property has been exploited in the synthesis of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, which are valuable intermediates in organic synthesis .

Case Study: Synthesis of Oxaprozin

A notable application is in the synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID). The chloromethyl analogue is utilized in a concise synthesis involving C-alkylation of stabilized carbanions, showcasing its utility in pharmaceutical chemistry .

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For example, compounds synthesized from this scaffold have been evaluated against various cancer cell lines and have shown significant cytotoxic effects. In one study, specific derivatives displayed high potency against glioblastoma cell lines, indicating their potential as anticancer agents .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer progression. The ability to modify the oxazole structure allows for the fine-tuning of biological activity and selectivity .

Materials Science

Scintillation Applications

this compound is also explored for its scintillation properties. It can be used in the preparation of scintillation-grade materials that are crucial for radiation detection applications. The compound's photochemical behavior makes it suitable for use in detectors that require high sensitivity to ionizing radiation .

The biological activity of this compound derivatives extends beyond anticancer effects. They have been investigated for their antimicrobial properties as well. Studies indicate that certain derivatives exhibit activity against mycobacterial and fungal strains, making them candidates for further development as antimicrobial agents .

Data Table: Summary of Applications

Comparison with Similar Compounds

Substituent Variations

Chloromethyl vs. Chloro Substituents

- 2-Chloro-4,5-diphenyl-oxazole: The direct substitution of chlorine at position 2 (instead of chloromethyl) reduces reactivity toward nucleophilic displacement. demonstrates that the chloro substituent reacts with diethanolamine under reflux to form bis-hydroxyethyl derivatives, but this requires harsh conditions compared to chloromethyl analogs .

- 2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole : This compound features a chloro group on the phenyl ring rather than the oxazole core. The dihydrooxazole structure (partially saturated ring) reduces aromatic conjugation, altering electronic properties and limiting applications in π-π stacking interactions relevant to drug design .

Aromatic vs. Dihydrooxazoles

- 2-(Chloromethyl)-4,5-dihydro-5,5-dimethyl-oxazole (CAS 2649059-41-4): The saturated oxazole ring in this analog diminishes aromatic stability, reducing its suitability as a scaffold for planar bioactive molecules.

Heterocycle Variations

Table 1: Structural and Reactivity Comparison

Preparation Methods

Reaction Mechanism and Starting Materials

This method involves synthesizing chloroacetyl esters from nonsymmetrical acyloins (e.g., benzoin derivatives) followed by cyclization. Benzoin reacts with chloroacetyl chloride to form a chloroacetyl ester, which undergoes cyclization in the presence of ammonium acetate and acetic acid at 115°C for 3 hours. The reaction proceeds via intramolecular dehydration, forming the oxazole ring with a chloromethyl substituent at the 2-position (Scheme 1).

Scheme 1:

Optimization and Yields

Key refinements include:

-

Temperature control : Maintaining 115°C ensures complete cyclization without side reactions.

-

Solvent selection : Acetic acid acts as both solvent and catalyst, enhancing reaction efficiency.

-

Substrate scope : Non-symmetrical acyloins (e.g., 4-fluorobenzoin) yield 4-aryl-5-alkyl variants, though halogen positioning affects cyclization success.

Yields for this method are modest (40–60%), attributed to competing decomposition pathways under acidic conditions.

Phosphorus Oxychloride-Mediated Cyclization of α-Phenyl-α-chloroacetamidoacetophenone

Synthetic Pathway

This two-step approach begins with the acylation of α-phenyl-α-aminoacetophenone using chloroacetyl chloride, yielding α-phenyl-α-chloroacetamidoacetophenone. Subsequent cyclization with phosphorus oxychloride (POCl₃) in anhydrous benzene at reflux (80°C, 2 hours) produces the target compound in 86% yield (Scheme 2).

Scheme 2:

Advantages Over Alternative Methods

-

High yield : The use of POCl₃ facilitates efficient cyclization, avoiding the need for acidic conditions.

-

Scalability : Benzene, though hazardous, can be replaced with toluene in industrial settings without compromising yield.

-

Crystallization : Ethanol recrystallization yields high-purity product (m.p. 43–45°C).

Alternative Synthetic Approaches and Recent Advancements

Nickel-Catalyzed Cross-Coupling

Recent studies explore nickel-catalyzed reactions to introduce substituents post-cyclization. For example, 2-chloromethyl-4,5-diaryloxazoles react with boronic acids under Suzuki–Miyaura conditions, though this method focuses on functionalization rather than chloromethyl group installation.

Fischer Oxazole Synthesis Modifications

Classical Fischer synthesis (cyanohydrin + aldehyde + HCl) produces 2,5-diphenyl-oxazole but lacks inherent chloromethyl groups. Introducing chloroacetyl cyanohydrins could theoretically yield 2-chloromethyl derivatives, though no published successes exist to date.

Comparative Analysis of Preparation Methods

Table 1: Comparison of Key Synthetic Routes

Table 2: Reaction Conditions and Workup

| Parameter | Chloroacetyl Ester Method | POCl₃ Method |

|---|---|---|

| Temperature | 115°C | 80°C (reflux) |

| Time | 3 hours | 2 hours |

| Purification | Column chromatography | Ethanol recrystallization |

| Scalability | Moderate | High |

Q & A

Q. What are the most reliable synthetic routes for 2-Chloromethyl-4,5-diphenyl-oxazole, and what reaction conditions are critical for high yields?

A one-pot synthesis method involves reacting o-benzoyl chloride derivatives with substituted amines under reflux conditions in anhydrous ethanol, followed by chloromethylation using thionyl chloride (SOCl₂) as a chlorinating agent. Key parameters include maintaining anhydrous conditions, optimizing molar ratios (e.g., 1:1.2 for amine to benzoyl chloride), and controlling reaction temperature (70–80°C) to minimize side products . For structural confirmation, intermediates should be characterized via NMR (¹H/¹³C) and HRMS prior to chlorination .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies aromatic protons (δ 7.2–7.8 ppm) and the chloromethyl group (δ 4.5–4.7 ppm). ¹³C NMR confirms the oxazole ring carbons (δ 160–165 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves the planar oxazole core and dihedral angles between phenyl substituents, critical for understanding steric effects .

- HRMS : Validates molecular weight (C₁₅H₁₀ClNO, exact mass 255.045 g/mol) .

Q. How can researchers screen the biological activity of this compound in vitro?

The MTT assay is a gold standard for cytotoxicity screening. Dissolve the compound in DMSO (≤0.1% final concentration) and test against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM. Calculate IC₅₀ values after 48-hour exposure, with triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors contribute to variability?

Yield optimization requires:

- Catalyst Screening : Replace acetic acid () with Lewis acids like ZnCl₂ to enhance cyclization efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; DMF may improve solubility of aromatic intermediates but risks side reactions .

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation and adjust reaction time (4–8 hours) .

Q. What mechanistic insights explain substituent effects on the oxazole ring’s reactivity?

Electron-withdrawing groups (e.g., -Cl) at the 2-position increase electrophilicity, facilitating nucleophilic substitution reactions. Computational studies (DFT) reveal that steric hindrance from 4,5-diphenyl groups slows down ring-opening reactions, favoring stability in acidic conditions . Kinetic isotope effects (KIE) experiments can further probe rate-limiting steps in chloromethylation .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Substituent Variation : Replace phenyl groups at 4,5-positions with heteroaromatics (e.g., pyridyl) to modulate lipophilicity (LogP) and membrane permeability .

- Chloromethyl Group Modifications : Substitute with bromomethyl or trifluoromethyl groups to assess halogen bonding effects on antitumor activity .

- In Silico Docking : Use AutoDock Vina to predict binding affinities for kinases or DNA topoisomerases, validated by enzymatic inhibition assays .

Q. How should researchers address contradictions in biological activity data across studies?

- Purity Verification : Ensure compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before biological testing .

- Assay Standardization : Normalize cell viability assays (e.g., MTT vs. resazurin) using the same cell passage number and incubation time .

- Data Reprodubility : Replicate experiments across independent labs, reporting mean ± SEM and statistical significance (p < 0.05, ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.